Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone
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Overview
Description
Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A study by (Radhika, Vijay, Harinadha, & Madhavareddy, 2020) detailed the design, synthesis, and biological evaluation of pyrazoline incorporated isoxazole derivatives. These compounds were synthesized and characterized, then docked with human DHFR, showing potent anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231 through MTT assay. Notably, one compound exhibited significant activity with IC50 values ranging from 3–4 μg/mL and also showed notable antitubercular activity.
Antibacterial and Antifungal Agents
In a study conducted by (Sanjeeva, Narendra, & Venkata, 2022), novel 1,5-disubstituted pyrazole and isoxazole derivatives were synthesized and screened for their antibacterial and antifungal activities. The synthesized compounds exhibited good antibacterial and antifungal activity against various strains such as S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, T. viride, A. flavus, A. brasillansis, and C. albicans.
Bioactivation Pathway Elucidation
A novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes was elucidated by (Yu, Folmer, Hoesch, Doherty, Campbell, & Burdette, 2011). The study demonstrated the enzyme-catalyzed cleavage of the isoxazole ring, leading to the formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening, highlighting the potential metabolic pathways in drug development and toxicity studies.
Liquid Crystal Properties
The synthesis and characterization of new pyrazole and isoxazole derivatives as potential liquid crystal materials were explored by (Zhao, Guo, Chen, & Bian, 2013). These compounds displayed liquid crystal behaviors over a wide mesophase range, indicating their potential for application in liquid crystal display technologies.
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific targets of these compounds can vary widely depending on their structure and the groups substituted on the isoxazole ring .
Mode of Action
The mode of action of isoxazole derivatives can also vary depending on their structure and the specific biological activity they exhibit. For example, some isoxazole derivatives may act by inhibiting certain enzymes, interacting with specific receptors, or interfering with particular biochemical pathways .
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways depending on their specific biological activity. For example, some isoxazole derivatives may affect pathways related to inflammation, cancer growth, microbial infection, viral replication, seizure activity, mood regulation, or immune response .
Pharmacokinetics
The pharmacokinetics of isoxazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their structure and the specific groups substituted on the isoxazole ring. These properties can significantly impact the bioavailability of these compounds .
Result of Action
The molecular and cellular effects of isoxazole derivatives can include changes in enzyme activity, receptor binding, gene expression, cell proliferation, cell death, and immune response, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of isoxazole derivatives .
Properties
IUPAC Name |
1,2-oxazol-5-yl-(3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(13-6-8-15-18-13)16-9-7-12(10-16)11-4-2-1-3-5-11/h1-6,8,12H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUAWVNPAOZTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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